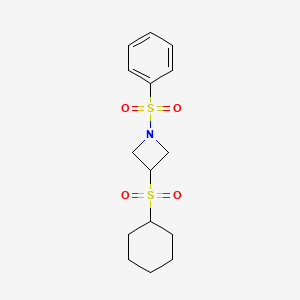

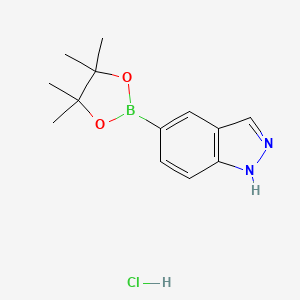

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine” is a synthetic azetidine derivative . It has been discovered through whole cell screening and has shown to kill Mycobacterium tuberculosis (Mtb) through allosteric inhibition of tryptophan synthase (TrpAB) . It binds at the TrpAB a–b-subunit interface and affects multiple steps in the enzyme’s overall reaction resulting in bactericidal activity .

Molecular Structure Analysis

Azetidines are four-membered rings containing a nitrogen atom . They are building blocks for polyamines by anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e. branched vs. linear) and degrees of control .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Azetidine and oxetane sulfinate salts undergo smooth coupling reactions thereby providing an expedient route for the introduction of these four-membered heterocycles into indoles .Physical And Chemical Properties Analysis

Azetidines are ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization of these monomers, the resulting polymers have many important applications .科学的研究の応用

Biosynthesis of Natural Products

Azetidine is a four-membered polar heterocycle including a basic secondary amine, and is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging but interesting candidate for the biosynthesis of natural products. The biosynthetic mechanisms of naturally occurring azetidines are still being explored .

Medicinal Chemistry

Azetidines continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They can be used in the synthesis of various pharmaceutical compounds .

Synthesis of Ester Isosteres

Azetidines can be used in the synthesis of oxetane and azetidine ethers as ester isosteres . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .

Chemical Stability Studies

Oxetane ethers demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions . This makes azetidine a valuable compound in stability studies.

作用機序

将来の方向性

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The future of azetidine research lies in overcoming the challenges associated with their synthesis and expanding their applications .

特性

IUPAC Name |

1-(benzenesulfonyl)-3-cyclohexylsulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c17-21(18,13-7-3-1-4-8-13)15-11-16(12-15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRGVEDRDPXARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2950609.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2950619.png)

![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)

![6-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2950625.png)

![Methylethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2950627.png)

![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)